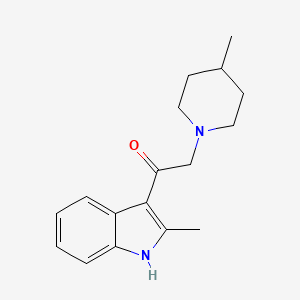
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a chemical compound that belongs to the phenothiazine family. EPTC is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is known to act as a dopamine uptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine uptake, inhibition of acetylcholinesterase activity, and inhibition of monoamine oxidase activity. N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have antipsychotic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in lab experiments is its ability to inhibit dopamine uptake, which makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is its potential toxicity, which can be harmful to both the researcher and the subject.
Direcciones Futuras
There are several future directions for the use of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in scientific research. One direction is to investigate the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters, such as serotonin and norepinephrine. Another direction is to study the potential therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing safer and more effective derivatives of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide for use in scientific research.
In conclusion, N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound that has been used in various scientific research applications. Its unique properties, including its ability to inhibit dopamine uptake, make it a useful tool for studying the effects of dopamine on the central nervous system. However, its potential toxicity is a limitation that must be taken into consideration. Future research could focus on investigating the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters and developing safer and more effective derivatives for use in scientific research.
Métodos De Síntesis
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide can be synthesized by reacting 2-ethylphenylamine with 10-chlorophenothiazine in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been used in various scientific research applications, including but not limited to, studying the effects of phenothiazines on the central nervous system, investigating the role of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in the inhibition of dopamine uptake, and analyzing the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on the activity of enzymes.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-9-3-4-10-16(15)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h3-14H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIVWSRVMZLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)



![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)


